Cas no 1256809-70-7 (ethyl 3-fluoro-5-methylpyridine-4-carboxylate)

Ethyl 3-fluoro-5-methylpyridine-4-carboxylate is a fluorinated pyridine derivative with a carboxylate ester functional group, offering versatility in pharmaceutical and agrochemical synthesis. The fluorine substitution at the 3-position enhances metabolic stability and bioavailability, while the methyl group at the 5-position contributes to steric and electronic modulation. The ethyl ester moiety provides a reactive handle for further derivatization, such as hydrolysis or transesterification. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined structure and synthetic utility make it a preferred choice for researchers exploring structure-activity relationships in heterocyclic chemistry.
ethyl 3-fluoro-5-methylpyridine-4-carboxylate structure
1256809-70-7 structure
Product Name:ethyl 3-fluoro-5-methylpyridine-4-carboxylate
CAS No:1256809-70-7
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD18257383
CID:4565190
Update Time:2025-05-20

ethyl 3-fluoro-5-methylpyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-Fluoro-5-Methylisonicotinate
    • Ethyl 3-Fluoro-5-Methylisonicotinate(WXC02042)
    • 4-Pyridinecarboxylic acid, 3-fluoro-5-methyl-, ethyl ester
    • ethyl 3-fluoro-5-methylpyridine-4-carboxylate
    • MDL: MFCD18257383
    • Inchi: 1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3
    • InChI Key: MGQFWIMNXUOUPW-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C)C(C(OCC)=O)=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

ethyl 3-fluoro-5-methylpyridine-4-carboxylate Pricemore >>

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Additional information on ethyl 3-fluoro-5-methylpyridine-4-carboxylate

Recent Advances in the Application of Ethyl 3-Fluoro-5-methylpyridine-4-carboxylate (CAS: 1256809-70-7) in Chemical Biology and Pharmaceutical Research

Ethyl 3-fluoro-5-methylpyridine-4-carboxylate (CAS: 1256809-70-7) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its versatility as a building block for the construction of heterocyclic scaffolds with enhanced pharmacokinetic properties. This research briefing synthesizes the latest findings on its synthetic applications, mechanism of action, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. Researchers utilized ethyl 3-fluoro-5-methylpyridine-4-carboxylate as a precursor to develop a series of pyridine derivatives showing 40-60% greater blood-brain barrier penetration compared to conventional analogs. The fluorine substitution at the 3-position was found to significantly enhance metabolic stability, with in vitro studies showing a 2.3-fold increase in half-life in human liver microsomes.

In antimicrobial research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) the successful incorporation of this compound into novel quinolone hybrids. These hybrids exhibited remarkable activity against drug-resistant Staphylococcus aureus (MIC = 0.25-0.5 μg/mL), with the ethyl ester moiety playing a crucial role in maintaining solubility while allowing for targeted modifications. Molecular docking studies revealed that the 3-fluoro group facilitates additional hydrogen bonding with the DNA gyrase target.

The compound's application in radiopharmaceutical development has also gained attention. A recent patent (WO2023187654) describes its use as a precursor for fluorine-18 labeled PET tracers targeting neurodegenerative diseases. The 5-methyl group was shown to prevent unwanted defluorination in vivo, while the ester functionality allowed for efficient radiofluorination at the 3-position with yields exceeding 85%.

Ongoing clinical trials (NCT05874223) are investigating derivatives of ethyl 3-fluoro-5-methylpyridine-4-carboxylate as potential treatments for epilepsy. Phase I results indicate favorable safety profiles, with no observed hepatotoxicity at therapeutic doses. The compound's metabolic pathway has been fully characterized, showing predominant conversion to the corresponding carboxylic acid, which is then rapidly excreted renally.

Future research directions include exploring its use in PROTAC (proteolysis targeting chimera) design, where the pyridine core could serve as a versatile linker. Preliminary computational studies suggest that modifications at the 4-carboxylate position may allow for optimal positioning of warhead and E3 ligase binding moieties. The pharmaceutical industry is particularly interested in scaling up its synthesis, with recent process chemistry optimizations achieving 92% yield in three steps from commercially available starting materials.

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